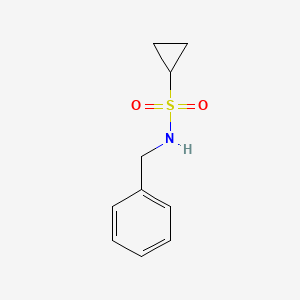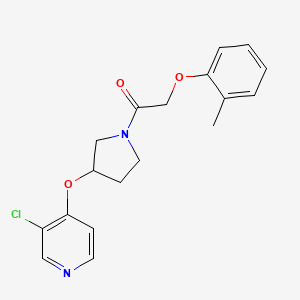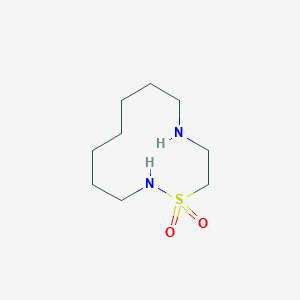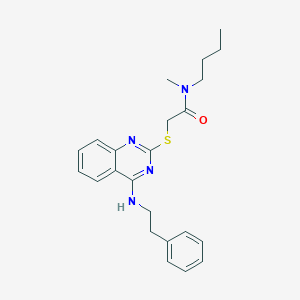
N-benzylcyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides are a group of compounds that contain a functional group called a sulfonamide, which is a sulfur atom connected to two oxygen atoms and an amine group. They are widely used in medicinal chemistry due to their antibacterial properties .
Synthesis Analysis
The synthesis of sulfonamides can be achieved through various methods. One such method involves the copper-catalyzed nitrene-mediated amidation reaction of thiols with dioxazolones . Another method involves the design of N-substituted-β-d-glucosamine derivatives that incorporate benzenesulfonamides .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
The analysis of chemical reactions often involves sensitivity analysis and optimization techniques . These techniques help in understanding the key model input parameters that drive the uncertainty in predicted model outputs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For example, nanoparticle classification, physicochemical properties, characterization, and applications provide a comprehensive review for biologists .Scientific Research Applications
Medicinal Chemistry: Synthesis of Nitrogen-Containing Heterocycles
N-benzylcyclopropanesulfonamide: is a valuable precursor in the synthesis of nitrogen-containing heterocycles . These heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound’s ability to introduce nitrogen atoms into cyclic structures makes it instrumental in creating a variety of biologically active molecules.
Biomedical Applications: Functionalized Polymer Particles
In biomedical research, N-benzylcyclopropanesulfonamide can be used to synthesize functionalized polymer particles . These particles have potential applications in drug delivery systems, where they can be engineered to carry therapeutic agents to specific sites within the body, thereby enhancing the efficacy and reducing the side effects of drugs.
Nanotechnology: Synthesis of Low-Dimensional Structures
The compound plays a role in the synthesis of low-dimensional structures, such as nanoparticles and nanocomposites . These structures are studied for their unique electronic properties and potential applications in nanoelectronics and spin physics, which are at the forefront of scientific research.
Environmental Science: Pollutant Removal
Research has explored the use of N-benzylcyclopropanesulfonamide in environmental science, particularly in the removal of pollutants from water and soil . Its chemical structure can be modified to bind with contaminants, facilitating their extraction and purification from the environment.
Agriculture: Crop Protection and Growth Enhancement
In agriculture, derivatives of N-benzylcyclopropanesulfonamide are being investigated for their potential to protect crops from pests and diseases . Additionally, they may enhance plant growth by acting on specific biochemical pathways, leading to increased yield and resilience in crops.
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors, mimicking the natural substrate of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a halt in the production of folic acid .
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting this pathway, sulfonamides prevent the bacteria from producing essential components for their growth and reproduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides vary widely depending on the specific compound. Generally, they are well absorbed and widely distributed in the body. They are primarily excreted unchanged in the urine .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and reproduction. This is achieved by disrupting the synthesis of folic acid, an essential component for bacterial cell division .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKJXNQFQWCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylcyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)
![4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2960484.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2960485.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one](/img/structure/B2960487.png)
![ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2960489.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2960495.png)
![2-Chloro-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]acetamide](/img/structure/B2960496.png)




![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)